

Ogerin analogue 1 CAS number and molecular formula

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Compound of Interest

Compound Name: Ogerin analogue 1

Cat. No.: B12042187

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An In-Depth Technical Guide to Ogerin and its Analogue MS48107: Potent Modulators of GPR68

This technical guide provides a comprehensive overview of Ogerin and its potent analogue, MS48107 (**Ogerin analogue 1**), which are crucial chemical tools for studying the G protein-coupled receptor 68 (GPR68). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their chemical properties, biological activities, and experimental applications.

Core Compounds

A detailed summary of the chemical and physical properties of Ogerin and its analogue, MS48107, is presented below. While "**Ogerin analogue 1**" is not a standardized nomenclature, the scientific literature points to MS48107 as a key, well-characterized, and more potent successor to Ogerin.

Property	Ogerin	MS48107 (Ogerin analogue 1)
CAS Number	1309198-71-7	2375070-79-2
Molecular Formula	C ₁₇ H ₁₇ N ₅ O	C ₂₃ H ₂₀ FN ₅ O ₂
Molecular Weight	307.35 g/mol	417.44 g/mol
Synonyms	ZINC67740571	Compound 71

Biological Activity and Quantitative Data

Ogerin and MS48107 are positive allosteric modulators (PAMs) of GPR68, a proton-sensing receptor. They enhance the receptor's sensitivity to its endogenous ligand, H⁺.

Ogerin: A Selective GPR68 PAM

Ogerin selectively modulates GPR68 activity, demonstrating biased agonism. It potentiates the G_s signaling pathway while inhibiting G_{αq}-mediated pathways.^[1] This activity makes it a valuable tool for dissecting the distinct signaling cascades downstream of GPR68.

Parameter	Value	Target/System
pEC ₅₀	6.83	GPR68 (positive allosteric modulation) ^[2]
K _i (antagonist)	220 nM	A ₂ A Receptor ^[2]
K _i (antagonist)	736 nM	5-HT _{2B} Receptor
Cellular Activity	50-150 μM	Inhibition of TGF-β induced myofibroblast differentiation in PHLFs ^[2]
In Vivo Dose	10 mg/kg (single IP injection)	Attenuation of contextual-based fear memory in mice ^[3]

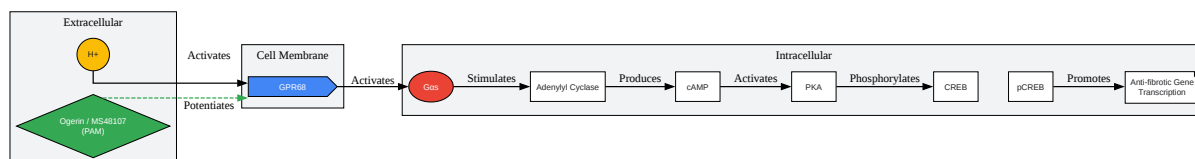
MS48107: A More Potent and Brain-Penetrant Ogerin Analogue

MS48107 was developed through a structure-activity relationship (SAR) study of the Ogerin scaffold and exhibits significantly enhanced allosteric modulatory activity at GPR68.^{[4][5]} A key advantage of MS48107 is its ability to cross the blood-brain barrier, making it suitable for in vivo studies of GPR68 function in the central nervous system.^[6]

Parameter	Value	Target/System
Allosteric Activity	33-fold increase vs. Ogerin	GPR68[4][5]
K _i (antagonist)	219 nM (moderate affinity)	5-HT ₂ B Receptor[6][7]
EC ₅₀ (weak agonist)	320 nM	MT ₁ Receptor[6][7]
EC ₅₀ (weak partial agonist)	540 nM	MT ₂ Receptor[6][7]
In Vivo Dose	25 mg/kg (single IP injection)	High exposure in plasma and brain of mice[6][7]
Brain/Plasma Exposure	>10 µM at 0.5h, maintained for 2h	Mice[6][7]

Signaling Pathways

Ogerin and MS48107 modulate GPR68 signaling, which is primarily activated by extracellular protons (acidic pH). Their positive allosteric modulation enhances the Gas pathway.

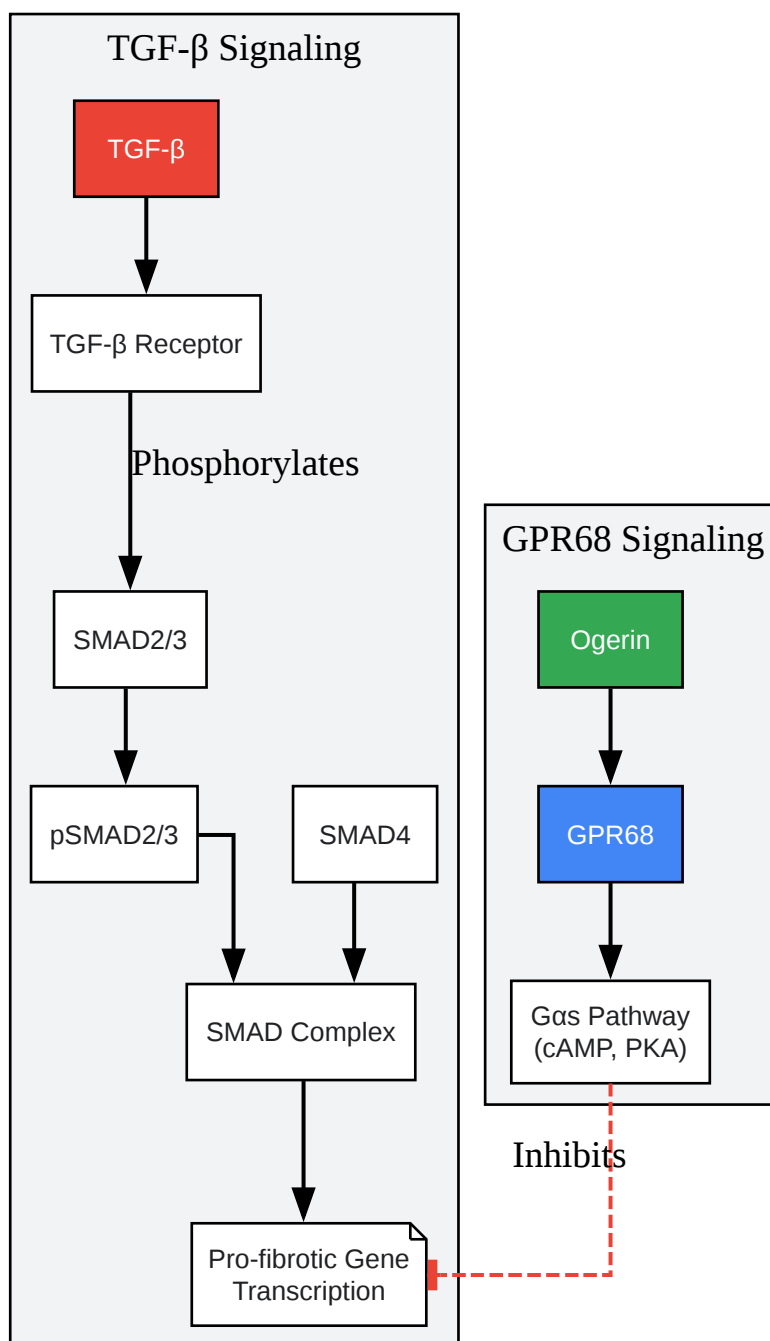


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Ogerin/MS48107 potentiate proton-induced GPR68-Gas signaling.

Ogerin has also been shown to inhibit Transforming Growth Factor-beta (TGF-β) induced myofibroblast differentiation.[1][8] This effect occurs at the transcriptional level without affecting

the canonical SMAD signaling pathway.[1][8]



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Ogerin inhibits TGF-β-induced pro-fibrotic signaling.

Experimental Protocols

Detailed methodologies for key experiments involving Ogerin and MS48107 are outlined below.

In Vitro: Inhibition of TGF- β Induced Myofibroblast Differentiation

This protocol describes the use of Ogerin to study its anti-fibrotic effects in primary human lung fibroblasts (PHLFs).

1. Cell Culture and Treatment:

- Culture PHLFs in standard growth medium.
- For experiments, seed cells and allow them to adhere overnight.
- Starve cells in serum-free medium for 24 hours.
- Treat cells with TGF- β (e.g., 1 ng/mL) in the presence or absence of Ogerin (50-150 μ M) for 48-72 hours.[\[2\]](#) For studies at acidic pH, adjust the medium pH to 6.8.[\[1\]](#)

2. Western Blot Analysis for α SMA and Collagen:

- After treatment, lyse the cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe membranes with primary antibodies against alpha-smooth muscle actin (α SMA), Collagen I, and a loading control (e.g., GAPDH).
- Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

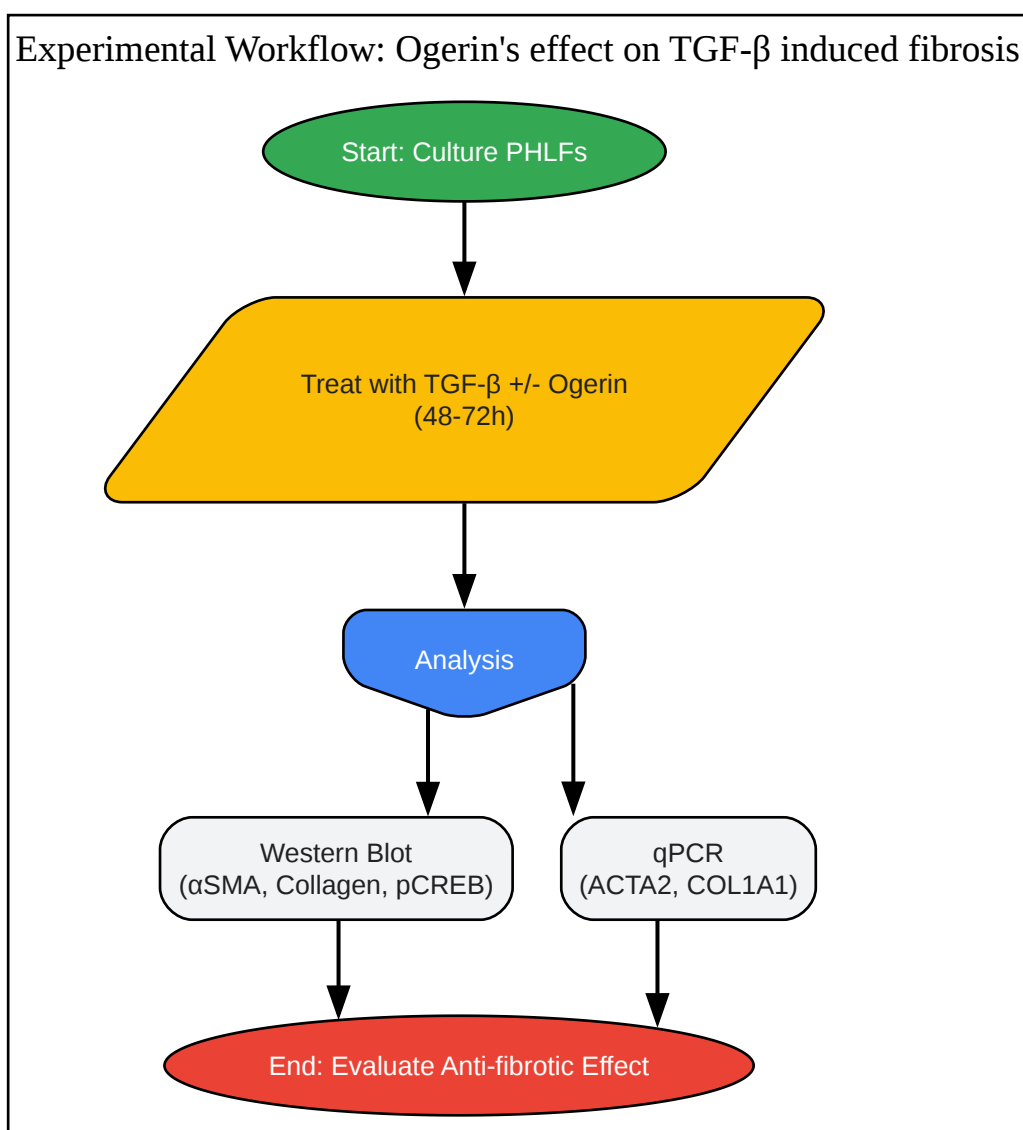
3. Gene Expression Analysis by qPCR:

- Extract total RNA from treated cells.
- Synthesize cDNA using a reverse transcription kit.

- Perform quantitative PCR using primers for profibrotic genes (e.g., ACTA2, COL1A1) and a housekeeping gene.
- Analyze relative gene expression using the $\Delta\Delta C_t$ method.

4. Analysis of Gαs Signaling:

- To assess the activation of the Gαs pathway, treat cells with Ogerin (e.g., 150 μ M) for a short duration (e.g., 40 minutes).[2]
- Perform Western blot analysis for phosphorylated CREB (pCREB) and total CREB.[1]



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